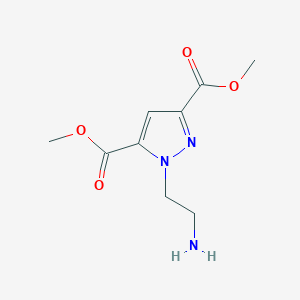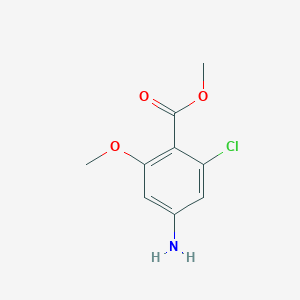![molecular formula C13H13NO B12939514 (1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12939514.png)
(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-2-Benzyl-2-azabicyclo[221]hept-5-en-3-one is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization reactions , and other reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes results in oxygenated 2-azabicyclo[2.2.1]heptanes .
Aplicaciones Científicas De Investigación
(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of bicyclic compounds on biological systems.
Industry: It can be used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism by which (1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various pathways within a biological system, leading to the desired effects. detailed studies on the exact mechanism of action are still ongoing.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different ring sizes.
Oxygenated 2-azabicyclo[2.2.1]heptanes: These compounds are similar in structure but contain oxygen atoms.
Uniqueness
(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one is unique due to its specific stereochemistry and the presence of a benzyl group, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C13H13NO |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C13H13NO/c15-13-11-6-7-12(8-11)14(13)9-10-4-2-1-3-5-10/h1-7,11-12H,8-9H2/t11-,12+/m0/s1 |
Clave InChI |
XEFJEWOXUFCIDO-NWDGAFQWSA-N |
SMILES isomérico |
C1[C@@H]2C=C[C@H]1N(C2=O)CC3=CC=CC=C3 |
SMILES canónico |
C1C2C=CC1N(C2=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B12939438.png)












![5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B12939508.png)
